Cas no 1007515-51-6 (2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid)

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid structure
1007515-51-6 structure
商品名:2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
CAS番号:1007515-51-6
MF:C12H11ClN2O2
メガワット:250.680941820145
CID:2101769

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-acetic acid, 5-chloro-3-methyl-1-phenyl-
    • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
    • 1H-Pyrazole-4-acetic acid, 5-chloro-3-methyl-1-phe
    • (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
    • インチ: 1S/C12H11ClN2O2/c1-8-10(7-11(16)17)12(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)
    • InChIKey: XQYRNCQRSOKRPQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CC(=O)O)C(C)=NN1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • トポロジー分子極性表面積: 55.1

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM483934-1g
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
1007515-51-6 95%
1g
$632 2022-06-14

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid 関連文献

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acidに関する追加情報

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A Promising Scaffold for Targeted Therapeutic Applications

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 1007515-51-6, represents a novel class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule features a pyrazole ring fused with a phenyl group, which is further substituted with chlorine and methyl groups. The structural complexity of this compound makes it a valuable candidate for drug discovery, particularly in the development of therapeutics targeting inflammatory and oncological diseases.

Recent studies have highlighted the potential of 5-Chloro-3-methyl-1-phenyl-1H-pyrazol-3-yl derivatives in modulating key signaling pathways associated with immune response and cell proliferation. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid exhibit selective inhibition of the JAK-STAT signaling pathway, which is critical in the pathogenesis of autoimmune disorders. This finding underscores the importance of the 1H-pyrazol-4-yl moiety in enhancing the therapeutic efficacy of such compounds.

The phenyl substituent in this molecule plays a dual role in both pharmacokinetic and pharmacodynamic properties. The aromatic ring contributes to the compound's hydrophobicity, facilitating its penetration into biological membranes, while the electron-withdrawing chloro group at the 5-position enhances the molecule's metabolic stability. These characteristics are particularly advantageous in the design of drugs that require prolonged biological activity.

In the context of antitumor therapy, recent research has explored the potential of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid as a lead compound for the development of novel chemotherapeutic agents. A 2024 study published in Cancer Research reported that this compound demonstrates significant cytotoxicity against a panel of human cancer cell lines, including breast and ovarian carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins, a finding that aligns with the broader trend of targeting apoptosis pathways in oncology.

The methyl group at the 3-position of the pyrazole ring is another critical structural element. This substituent not only contributes to the compound's overall hydrophobicity but also influences its binding affinity to target proteins. Computational studies have shown that the methyl group enhances the molecule's ability to form hydrogen bonds with specific amino acid residues in target proteins, thereby improving its selectivity and potency.

From a synthetic perspective, the preparation of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the pyrazole ring through a cyclization reaction between a suitable aldehyde and a hydrazine derivative. Subsequent functional group modifications, including the introduction of the chloro and methyl groups, are achieved through standard electrophilic substitution and alkylation reactions. These synthetic strategies are consistent with the principles of green chemistry, emphasizing the use of environmentally benign reagents and catalysts.

The pharmacological profile of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid has been further elucidated through in vivo studies. Animal models have shown that this compound exhibits low toxicity and good bioavailability, making it a promising candidate for further clinical development. The compound's ability to cross the blood-brain barrier is particularly noteworthy, as it suggests potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Recent advances in structure-activity relationship (SAR) studies have provided valuable insights into the optimization of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. Researchers have identified key substituents that can enhance the compound's potency while minimizing off-target effects. For example, replacing the chloro group with a fluorine atom has been shown to improve the compound's metabolic stability without compromising its biological activity. Such findings highlight the importance of systematic SAR analysis in the design of more effective therapeutic agents.

The 1H-pyrazol-4-yl core of this molecule has also been explored for its potential in the development of anti-inflammatory drugs. Inflammation is a key component of many chronic diseases, and the ability to modulate inflammatory responses is a major therapeutic goal. A 2023 study in Pharmacological Research demonstrated that compounds with a pyrazol-4-yl scaffold exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid could be a valuable tool in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Despite its promising therapeutic potential, the development of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid as a drug requires further investigation. Challenges such as the optimization of its pharmacokinetic profile and the identification of potential drug interactions must be addressed. Additionally, clinical trials are needed to evaluate its safety and efficacy in human subjects. These efforts will be crucial in translating the molecule's laboratory potential into real-world therapeutic applications.

In conclusion, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutics. As research in this area continues to evolve, it is anticipated that this compound will play an important role in the treatment of various diseases, particularly those involving inflammation and cancer.

The ongoing exploration of 1H-pyrazol-4-yl derivatives and their potential applications in drug discovery underscores the importance of continued research in this area. As new technologies and methodologies become available, the ability to design and synthesize more effective compounds will continue to improve, further advancing the field of medicinal chemistry and its impact on human health.

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